2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxazine ring fused with a benzene ring. These compounds are known for their high-performance properties, including thermal stability, mechanical strength, and low water absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure the formation of the desired benzoxazine ring.
Industrial Production Methods
Industrial production of benzoxazines often involves a one-pot process where the reactants are heated together to form the benzoxazine monomer. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bisphenol-A and aniline-based benzoxazine: Known for their ease of synthesis and wide range of properties.
Terephthalic acid bis-[2-(6-methyl-4 H-benzo[e][1,3]oxazin-3-yl)]ethyl ester: Synthesized from terephthaloyl chloride and 2-(6-methyl-4 H-benzo[e][1,3]oxazin-3-yl)-ethanol.
Uniqueness
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique butoxyphenyl groups, which impart specific properties such as enhanced solubility and flexibility. These properties make it particularly suitable for applications requiring high-performance materials with specific mechanical and thermal characteristics .
Properties
Molecular Formula |
C30H34N2O3 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
2,5-bis(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O3/c1-3-5-19-33-24-15-11-22(12-16-24)27-21-28-26-9-7-8-10-29(26)35-30(32(28)31-27)23-13-17-25(18-14-23)34-20-6-4-2/h7-18,28,30H,3-6,19-21H2,1-2H3 |
InChI Key |
GXGOIZLEKGSAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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